Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate
Overview
Description
Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol, yielding the corresponding tricyclic indole . The process involves several steps, including the formation of hydrazones and subsequent cyclization to form the indole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone method due to its efficiency and high yield. The use of methanesulfonic acid as a catalyst and methanol as a solvent are common in industrial settings to ensure the reaction proceeds smoothly and efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in cell signaling pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors, influencing cell signaling pathways. This compound can modulate the activity of enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
5-Methoxy-2-methyl-3-indoleacetic acid: A plant growth regulator with similar structural features.
Uniqueness
Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate stands out due to its unique combination of an amino group and a methoxy group on the indole ring, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-17-9-3-4-12-10(6-9)8(7-15-12)5-11(14)13(16)18-2/h3-4,6-7,11,15H,5,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVRWEGIPKKGJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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